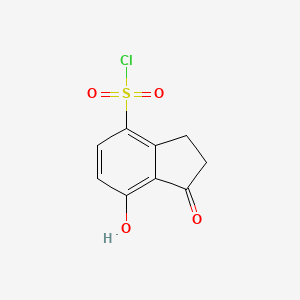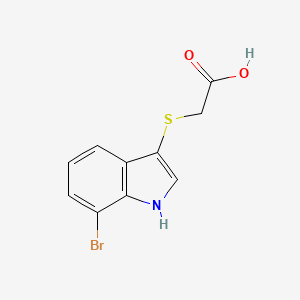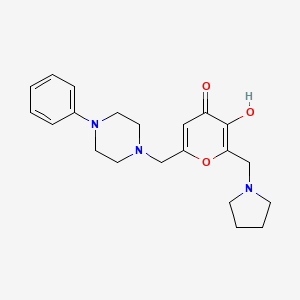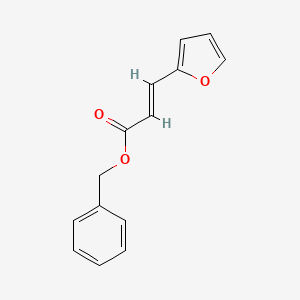
Benzyl 3-(furan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(furan-2-yl)acrylate is an organic compound featuring a benzyl group attached to a 3-(furan-2-yl)acrylate moiety. This compound is part of the furan derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 3-(furan-2-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(furan-2-yl)acrylic acid with benzyl alcohol. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of sustainable reagents and catalysts, such as dimethyl carbonate and base-catalyzed transesterification, is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-(furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Catalytic hydrogenation can reduce the olefinic group to yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic substitution reactions.
Major Products:
Applications De Recherche Scientifique
Benzyl 3-(furan-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of Benzyl 3-(furan-2-yl)acrylate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Cinnamic Acid Derivatives: These compounds share the acrylic acid moiety and are known for their antimicrobial and antioxidant properties.
Furfuryl Alcohol: Another furan derivative, furfuryl alcohol, is widely used in the production of resins and polymers.
Indole Derivatives: Indole compounds, like Benzyl 3-(furan-2-yl)acrylate, exhibit diverse biological activities and are used in drug development.
Uniqueness: this compound stands out due to its unique combination of the benzyl and furan-2-yl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H12O3 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
benzyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H12O3/c15-14(9-8-13-7-4-10-16-13)17-11-12-5-2-1-3-6-12/h1-10H,11H2/b9-8+ |
Clé InChI |
GNXVEEWXMLTBEQ-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=CO2 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


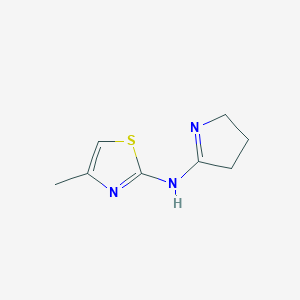
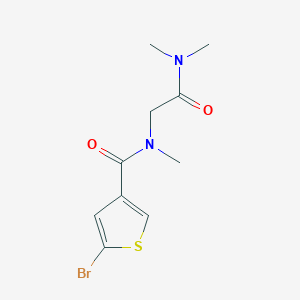
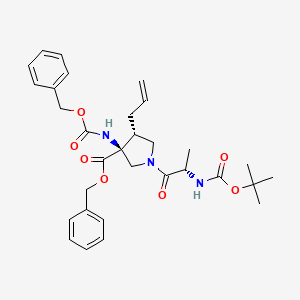
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
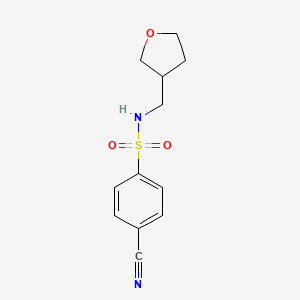
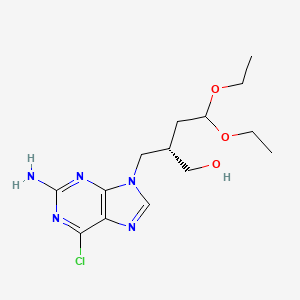
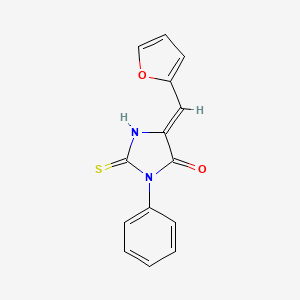
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
